N~4~-(3-chlorophenyl)-N~6~-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C18H21ClN6 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6/c1-25-17-15(11-20-25)16(21-14-9-5-6-12(19)10-14)23-18(24-17)22-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H2,21,22,23,24) |
InChI Key |
QTRCXBDFDWAEKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anti-cancer properties, showing efficacy in inhibiting cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific protein kinases, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways crucial for cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with similar biological activities.
N4-Alkyl-N2-Phenyl derivatives: These compounds also exhibit potent anti-cancer properties.
Uniqueness
N4-(3-CHLOROPHENYL)-N6-CYCLOHEXYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which enhance its binding affinity and selectivity towards certain protein kinases, making it a promising candidate for targeted cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
